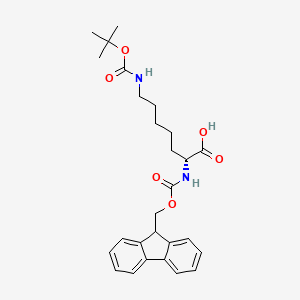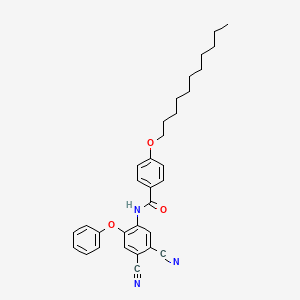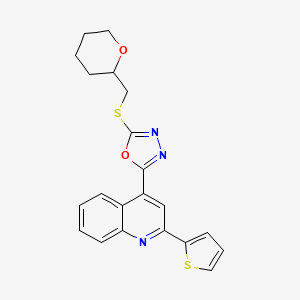![molecular formula C14H15NO2 B12521221 1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one CAS No. 750634-68-5](/img/structure/B12521221.png)
1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a 1-(4-acetylphenyl)ethenyl group. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the pyrrolidinone ring enhances the compound’s stability and reactivity, making it a valuable scaffold in drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate acyclic precursors. For instance, the reaction of an amine with a carboxylic acid derivative can lead to the formation of the pyrrolidinone ring.
Introduction of the 1-(4-Acetylphenyl)ethenyl Group: This step involves the functionalization of the pyrrolidinone ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and reduce the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and organometallic reagents are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a building block for various pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact mechanism depends on the specific application and target, but it generally involves binding to active sites and altering the activity of the target molecule .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-2-one: A simpler analog with similar biological activity but lacking the 1-(4-acetylphenyl)ethenyl group.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that can enhance or modify their biological activity.
Prolinol: A derivative with a hydroxyl group that offers different reactivity and biological properties.
Uniqueness: 1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one stands out due to its specific substitution pattern, which provides unique reactivity and biological activity. The presence of the 1-(4-acetylphenyl)ethenyl group enhances its potential as a therapeutic agent and as a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
750634-68-5 |
|---|---|
Molekularformel |
C14H15NO2 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
1-[1-(4-acetylphenyl)ethenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H15NO2/c1-10(15-9-3-4-14(15)17)12-5-7-13(8-6-12)11(2)16/h5-8H,1,3-4,9H2,2H3 |
InChI-Schlüssel |
VRVHAGSYWTZGLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C(=C)N2CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane](/img/structure/B12521149.png)

![Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12521165.png)
![3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12521166.png)
![Acetic acid;benzo[a]anthracene-3,4-diol](/img/structure/B12521171.png)


![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}butanoic acid](/img/structure/B12521195.png)




